5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation can be advantageous in industrial settings due to its efficiency and reduced reaction times. Additionally, the absence of catalysts and additives makes the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with various molecular targets and pathways. The compound has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a JAK1 and JAK2 inhibitor . These interactions lead to the modulation of immune responses, inhibition of angiogenesis, and suppression of cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-Dimethyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-Dimethyl-2-(isobutylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Uniqueness
The uniqueness of 5,7-Dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methylphenylmethylsulfanyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
51646-24-3 |
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Molecular Formula |
C15H16N4S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5,7-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H16N4S/c1-10-5-4-6-13(7-10)9-20-15-17-14-16-11(2)8-12(3)19(14)18-15/h4-8H,9H2,1-3H3 |
InChI Key |
BWTQHILGUGOVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN3C(=CC(=NC3=N2)C)C |
solubility |
6.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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